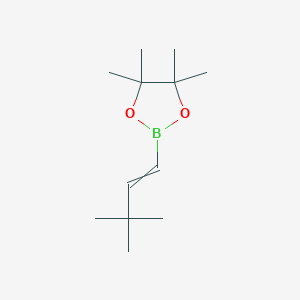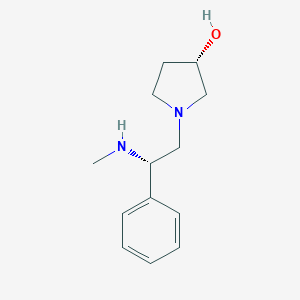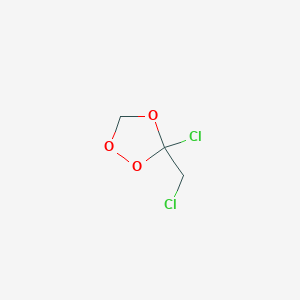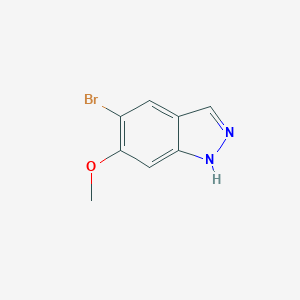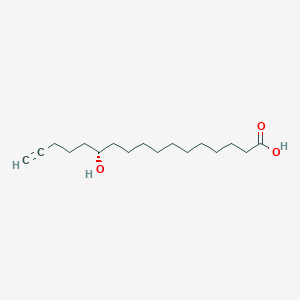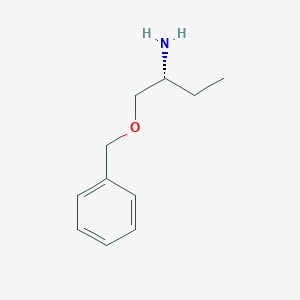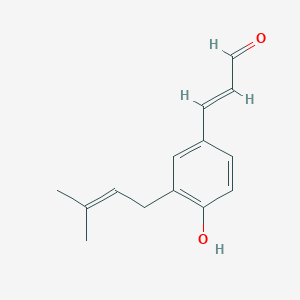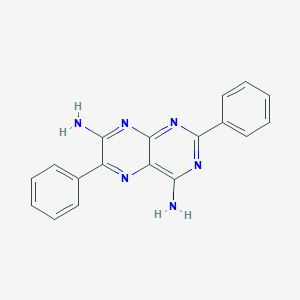
2,6-Diphenylpteridine-4,7-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diphenylpteridine-4,7-diamine, also known as Pteridine, is a heterocyclic organic compound that plays a crucial role in various biological processes. It is a yellow crystalline substance that is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mecanismo De Acción
The mechanism of action of 2,6-Diphenylpteridine-4,7-diamine is not fully understood. However, it is believed to exert its effects through the inhibition of enzymes involved in various biological processes, such as DNA synthesis and protein synthesis.
Efectos Bioquímicos Y Fisiológicos
2,6-Diphenylpteridine-4,7-diamine has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and enhance immune function. 2,6-Diphenylpteridine-4,7-diamine has also been found to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Diphenylpteridine-4,7-diamine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily synthesized. However, 2,6-Diphenylpteridine-4,7-diamine has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the study of 2,6-Diphenylpteridine-4,7-diamine. One area of research is the development of new synthetic methods for the production of 2,6-Diphenylpteridine-4,7-diamine and its derivatives. Another area of research is the investigation of the potential applications of 2,6-Diphenylpteridine-4,7-diamine in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-Diphenylpteridine-4,7-diamine and its potential side effects.
Métodos De Síntesis
2,6-Diphenylpteridine-4,7-diamine can be synthesized by various methods, including the condensation of aniline and benzaldehyde in the presence of a Lewis acid catalyst. Another common method involves the reaction of 2,4-diaminopyrimidine with benzaldehyde under acidic conditions. 2,6-Diphenylpteridine-4,7-diamine can also be obtained through the oxidation of 2-aminopyridine.
Aplicaciones Científicas De Investigación
2,6-Diphenylpteridine-4,7-diamine has been extensively studied for its potential applications in medicine and pharmaceuticals. It has been found to exhibit antitumor, antiviral, and antibacterial properties. 2,6-Diphenylpteridine-4,7-diamine has also been studied for its use as a fluorescent probe in biochemical assays and as a potential treatment for Parkinson's disease.
Propiedades
Número CAS |
2883-67-2 |
|---|---|
Nombre del producto |
2,6-Diphenylpteridine-4,7-diamine |
Fórmula molecular |
C18H14N6 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
2,6-diphenylpteridine-4,7-diamine |
InChI |
InChI=1S/C18H14N6/c19-15-13(11-7-3-1-4-8-11)21-14-16(20)22-17(24-18(14)23-15)12-9-5-2-6-10-12/h1-10H,(H4,19,20,22,23,24) |
Clave InChI |
HKWVVUASDSJLET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)C4=CC=CC=C4)N |
Otros números CAS |
2883-67-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



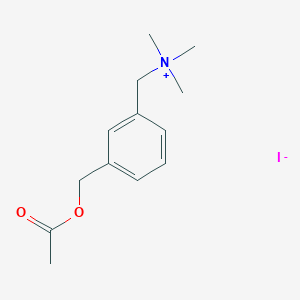
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
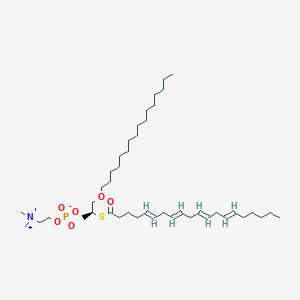
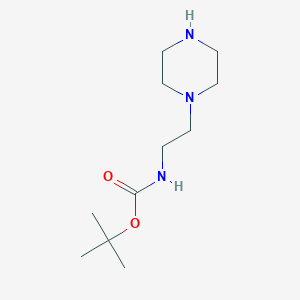
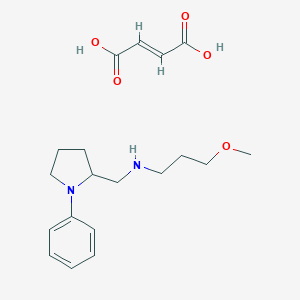
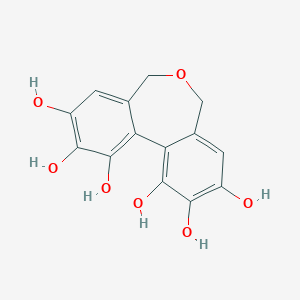
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
